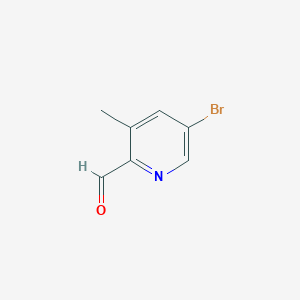

5-Bromo-3-methyl-2-pyridinecarbaldehyde

Descripción

Significance and Research Context of Pyridinecarbaldehydes in Heterocyclic Chemistry

Pyridinecarbaldehydes, which are pyridine (B92270) rings substituted with a formyl (aldehyde) group, are of significant interest in heterocyclic chemistry due to their versatile reactivity. The pyridine ring itself is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for the binding of drugs to their biological targets. researchgate.net

The addition of an aldehyde group to this ring system provides a reactive handle for a multitude of chemical reactions. Aldehydes are readily converted into a wide array of other functional groups and can participate in carbon-carbon bond-forming reactions. This versatility makes pyridinecarbaldehydes key starting materials for the synthesis of a diverse range of more complex heterocyclic compounds. For instance, they are used in the synthesis of thiosemicarbazones, a class of compounds that have been investigated for their potential antitumor activities. acs.org The ability to further functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial parameters in the development of new pharmaceuticals. researchgate.net Therefore, pyridinecarbaldehydes, including substituted variants like 5-Bromo-3-methyl-2-pyridinecarbaldehyde, are fundamental tools for medicinal chemists and organic synthesists in the creation of novel molecules with potential therapeutic applications. researchgate.netnih.gov

Historical Perspective on the Development of Brominated Pyridine Derivatives

The synthesis of brominated pyridine derivatives has a rich and challenging history. The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution reactions like bromination compared to benzene (B151609). Early attempts at direct bromination of pyridine required harsh reaction conditions, such as high temperatures and the use of fuming sulfuric acid (oleum), and often resulted in low yields and poor selectivity, producing a mixture of different brominated isomers. google.com Achieving regioselective bromination, where the bromine atom is placed at a specific position on the pyridine ring, was a significant synthetic hurdle.

Over the decades, significant progress has been made in developing more controlled and selective methods for the bromination of pyridines. The development of alternative brominating agents, such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), provided milder and more selective reaction conditions. google.comdaneshyari.com Furthermore, the exploration of different reaction pathways, such as metalation-halogenation sequences, has allowed for the highly regioselective introduction of bromine atoms onto the pyridine ring. chemrxiv.org For instance, by using strong bases to deprotonate a specific position on the pyridine ring followed by quenching with a bromine source, chemists can achieve bromination at positions that are not accessible through direct electrophilic substitution. researchgate.net This evolution from harsh, non-selective methods to more sophisticated and controlled strategies has been crucial for the synthesis of specifically substituted bromopyridines, like this compound, which are essential intermediates in modern organic synthesis.

Data Table for this compound

| Property | Value |

| CAS Number | 376587-53-0 |

| Chemical Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Boiling Point | 260.929 °C at 760 mmHg |

| Density | 1.578 g/cm³ |

| Appearance | Not specified |

| IUPAC Name | 5-bromo-3-methylpyridine-2-carbaldehyde |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMJIYLGQMKLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477738 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376587-53-0 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376587-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde

Regioselective Bromination Methodologies for Pyridine (B92270) Scaffolds

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target molecule. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, including halogenation, can be challenging and often requires harsh conditions. Consequently, regioselective methodologies are paramount.

A common and effective strategy involves the bromination of an activated pyridine precursor, such as an aminopyridine. For instance, the synthesis of 5-bromo-3-methylpyridin-2-amine can be achieved by treating 2-amino-3-methylpyridine (B33374) with a brominating agent. guidechem.com The amino group, being an activating group, directs the electrophilic bromine to the ortho and para positions. In the case of 2-amino-3-methylpyridine, the 5-position (para to the amino group) is sterically accessible and electronically favored for bromination. guidechem.comgoogle.com N-Bromosuccinimide (NBS) is a widely used reagent for such regioselective brominations of activated pyridines, often proceeding under mild conditions. researchgate.netmdpi.com

Another approach to control regioselectivity is the bromination of pyridine N-oxides, which alters the electronic properties of the ring, making it more susceptible to electrophilic attack. acs.org The N-oxide can be activated, followed by reaction with a bromide source to achieve C2-bromination with high selectivity.

The table below summarizes common conditions for the regioselective bromination of pyridine derivatives.

| Starting Material | Brominating Agent | Conditions | Product | Reference(s) |

| 2-Amino-3-methylpyridine | Liquid Bromine | Acetic Anhydride, then NaOH | 2-Amino-5-bromo-3-methylpyridine (B22881) | guidechem.comgoogle.com |

| Activated Pyridines (Amino, Hydroxy) | N-Bromosuccinimide (NBS) | Various Solvents | Regioselective Monobromo-pyridines | researchgate.net |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide / p-toluenesulfonic anhydride | Mild conditions | C2-Brominated Fused Pyridines |

Functional Group Interconversion Routes to Pyridinecarbaldehydes

The introduction of the carbaldehyde group at the C-2 position is another key transformation. Functional group interconversion provides several reliable routes to achieve this.

One of the most powerful methods involves the conversion of a halogen at the target position into a formyl group. This is typically accomplished via a halogen-metal exchange followed by quenching with a formylating agent. A common precursor, 2,5-dibromo-3-methylpyridine (B189406), can undergo selective lithium-bromine exchange at the more reactive C-2 position (ortho to the nitrogen atom) using an organolithium reagent like n-butyllithium at cryogenic temperatures. researchgate.net The resulting 2-lithiated intermediate is then trapped with an electrophile such as N,N-dimethylformamide (DMF) to yield the desired 2-pyridinecarbaldehyde. arkat-usa.org

Alternatively, the aldehyde can be generated from the oxidation of a primary alcohol. The corresponding 2-(hydroxymethyl)pyridine derivative can be oxidized using a variety of reagents. Mild oxidants like pyridinium (B92312) dichromate (PDC) or activated dimethyl sulfoxide (B87167) (DMSO) systems (e.g., Swern or Moffatt oxidation) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. imperial.ac.uk The precursor alcohol can itself be synthesized by reducing a corresponding ester or carboxylic acid. google.com

The table below illustrates key functional group interconversions to form the pyridinecarbaldehyde moiety.

| Precursor Functional Group | Reagents | Resulting Functional Group | Reference(s) |

| Bromo (-Br) at C-2 | 1. n-Butyllithium (n-BuLi) 2. N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | researchgate.netarkat-usa.org |

| Hydroxymethyl (-CH₂OH) at C-2 | Pyridinium dichromate (PDC) or Activated DMSO | Aldehyde (-CHO) | imperial.ac.uk |

| Amide (-CONH₂) at C-2 | 1. Dehydration to Nitrile (-CN) 2. DIBAL-H reduction | Aldehyde (-CHO) | N/A |

Optimization of Reaction Conditions and Catalyst Systems for Preparative Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the multi-step synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde. Key reactions in the sequence, such as bromination, Sandmeyer reactions (for converting an amino group to a bromide), and organometallic transformations, require careful control of parameters.

For the Sandmeyer reaction, which is often used to convert 2-amino-5-bromo-3-methylpyridine to 2,5-dibromo-3-methylpyridine, temperature control is critical. The diazotization step is typically performed at low temperatures (-15 °C to 0 °C) to ensure the stability of the diazonium salt. guidechem.comchemicalbook.com The subsequent displacement with bromide, catalyzed by a copper(I) salt like cuprous bromide, also requires careful temperature management to maximize yield and minimize side reactions. google.comchemicalbook.com

In the case of organometallic-mediated formylation, the choice of base, solvent, and temperature is paramount. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can be advantageous in preventing nucleophilic addition of the base to the pyridine ring, which is a common side reaction with alkyllithiums. clockss.org Cryogenic temperatures (typically -78 °C or lower) are essential during the lithium-halogen exchange to ensure the stability of the highly reactive organolithium intermediate and prevent undesired side reactions. researchgate.net

| Reaction Type | Key Parameters for Optimization | Common Conditions | Purpose of Optimization | Reference(s) |

| Sandmeyer Reaction | Temperature, Diazotizing agent, Copper(I) catalyst | -15 to 0 °C, NaNO₂, CuBr, HBr | Maximize yield, prevent diazonium salt decomposition | guidechem.comgoogle.comchemicalbook.com |

| Halogen-Metal Exchange | Organolithium reagent, Temperature, Solvent | n-BuLi or s-BuLi, -78 °C, THF/Ether | Ensure selective exchange, prevent side reactions | researchgate.netclockss.org |

| Suzuki-Miyaura Coupling | Palladium source, Ligand, Base, Solvent | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Toluene/H₂O | Maximize cross-coupling yield, minimize debromination | researchgate.net |

Novel Synthetic Approaches to this compound Precursors

Organometallic reagents are indispensable for the synthesis of polysubstituted pyridines. rsc.org The synthesis of the target compound heavily relies on a key precursor, 2,5-dibromo-3-methylpyridine. This intermediate is commonly prepared from 2-amino-3-methylpyridine via bromination at the 5-position, followed by a Sandmeyer reaction to replace the 2-amino group with a bromine atom. guidechem.comchemicalbook.com

The strategic value of 2,5-dibromo-3-methylpyridine lies in the differential reactivity of the two bromine atoms. The C-2 bromine is activated by the adjacent nitrogen atom, making it significantly more susceptible to halogen-metal exchange than the C-5 bromine. Treatment with n-butyllithium at low temperature selectively generates the 5-bromo-3-methyl-2-lithiopyridine intermediate. researchgate.net This species can then be intercepted by various electrophiles. As mentioned, reaction with DMF provides a direct route to this compound. arkat-usa.org

Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), can also be employed for halogen-metal exchange, sometimes offering improved functional group tolerance or different reaction conditions compared to organolithiums. nih.gov

More advanced strategies for precursor synthesis include directed ortho-metalation (DoM) and halogen-dance reactions, which provide unparalleled control over regiochemistry.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalating group (DMG) on the pyridine ring to guide an organolithium base to deprotonate a specific adjacent (ortho) position. clockss.orgbaranlab.org While the methyl group in the target is not a DMG, a synthetic precursor could be designed with a potent DMG at the C-3 position (e.g., an amide or carbamate (B1207046) group) to facilitate selective lithiation and subsequent functionalization at the C-2 position. acs.orglookchem.com This approach allows for the precise installation of the carbaldehyde precursor at C-2 before other functionalities are introduced.

Halogen-Dance Reaction: The halogen dance is a base-catalyzed isomerization wherein a halogen atom migrates from its initial position on an aromatic ring to a more thermodynamically stable one. nih.govwikipedia.org The reaction proceeds through a series of deprotonation and halogen-transfer steps, driven by the relative stability of the resulting organometallic intermediates. nih.gov This strategy could be employed to synthesize a precursor that is otherwise difficult to access. For example, a different isomer of a dibromo-methyl-pyridine could potentially be rearranged under the influence of a strong, non-nucleophilic base like LDA to furnish the desired 2,5-dibromo-3-methylpyridine precursor. nih.govwikipedia.org The halogen dance offers a sophisticated method for accessing specific substitution patterns by leveraging thermodynamic control. rsc.org

Elucidating the Chemical Reactivity Profile of 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde

Reactivity of the Aldehyde Moiety in Nucleophilic Additions and Condensations

The aldehyde group at the C-2 position is a primary site for nucleophilic attack and condensation reactions. The carbonyl carbon is electrophilic and readily reacts with various nucleophiles. Common transformations include the Wittig reaction for olefination and the Knoevenagel condensation for the formation of α,β-unsaturated systems.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes through the reaction with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com For 5-Bromo-3-methyl-2-pyridinecarbaldehyde, this reaction provides a reliable method for extending the carbon chain at the 2-position. The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group), catalyzed by a weak base. bas.bgresearchgate.net This process is highly effective for pyridinecarbaldehydes, sometimes proceeding efficiently even without a catalyst in an aqueous ethanol (B145695) mixture at room temperature. bas.bg The reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of electron-deficient alkenes, which are valuable intermediates in organic synthesis. banglajol.inforesearchgate.net The pyridine (B92270) nitrogen itself can facilitate the reaction, enhancing the reactivity of the aldehyde. bas.bg

Pyridine Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic generally makes it resistant to electrophilic aromatic substitution (EAS) and susceptible to nucleophilic aromatic substitution (NAS).

Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring are significantly slower than on benzene (B151609) and typically require harsh conditions. organic-chemistry.org The electron-withdrawing nature of the aldehyde and bromine substituents on this compound further deactivates the ring towards electrophilic attack. If an EAS reaction were to occur, substitution would be predicted to take place at the C-4 or C-6 positions, which are less deactivated.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. In this compound, the primary pathway for NAS involves the displacement of the bromine atom at the C-5 position, which is discussed in the following section on cross-coupling reactions. Direct nucleophilic attack on a C-H bond of the ring is less common but can occur under specific conditions, though it is not a primary reactivity pathway for this molecule.

Transformations Involving the Bromine Substituent: Cross-Coupling Reactions

The bromine atom at the C-5 position is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide. wikipedia.orgberkeley.edu This reaction is highly effective for bromopyridine derivatives. While specific data for this compound is limited, extensive studies on the closely related analog, 5-bromo-2-methylpyridin-3-amine, demonstrate the feasibility and typical conditions for this transformation. mdpi.comnih.gov The reaction is generally carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), a base like potassium phosphate, and a solvent system of 1,4-dioxane (B91453) and water. mdpi.comnih.gov A variety of arylboronic acids can be successfully coupled to introduce substituted phenyl rings at the C-5 position. mdpi.com

Below is a table representing typical Suzuki-Miyaura coupling reactions based on the conditions reported for the analogous 5-bromo-2-methylpyridin-3-amine. mdpi.comnih.gov

| Arylboronic Acid Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Moderate |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Good |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85–95 °C | Moderate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in medicinal chemistry for synthesizing aryl amines. The reaction typically employs a palladium precursor, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. libretexts.org this compound serves as a suitable electrophile for this transformation, enabling the introduction of primary and secondary amines at the C-5 position. The choice of ligand is crucial and has evolved over several "generations" of catalysts to accommodate a wide range of amine coupling partners under milder conditions. wikipedia.org

Other significant palladium-catalyzed cross-coupling reactions can also be employed to functionalize the C-5 position.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, typically using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is performed in the presence of an amine base, which also often serves as the solvent. wikipedia.org This method would allow for the introduction of various substituted alkynyl groups onto the pyridine ring of the title compound.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org Reacting this compound with alkenes such as styrene (B11656) or acrylates would yield the corresponding 5-alkenyl-3-methyl-2-pyridinecarbaldehyde derivatives. The reaction generally exhibits a high stereoselectivity for the trans product. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. banglajol.infowikipedia.org A key advantage of Stille coupling is the stability and tolerance of organotin reagents to a wide variety of functional groups. wikipedia.org This reaction provides another robust method for forming C-C bonds at the C-5 position.

Reactivity of the Methyl Group: Side-Chain Functionalization

The methyl group at the C-3 position, while generally less reactive than the other functional groups, can undergo side-chain functionalization. The acidity of the methyl protons is increased due to their position on the electron-deficient pyridine ring, allowing for deprotonation with a strong base followed by reaction with an electrophile. However, the presence of the aldehyde group complicates many potential transformations. For instance, strong oxidizing agents that would typically convert the methyl group to a carboxylic acid would also oxidize the aldehyde. Therefore, selective functionalization of the methyl group often requires careful choice of reagents and protection of the aldehyde group if necessary. Potential reactions include radical halogenation or controlled oxidation under specific catalytic conditions.

Rational Design and Synthesis of Derivatives and Analogues of 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde

Formation of Schiff Bases and Imines from the Aldehyde Group

The aldehyde functional group is a cornerstone of synthetic organic chemistry, well-known for its ability to react with primary amines to form imines, commonly referred to as Schiff bases. This condensation reaction is a robust and high-yielding transformation, making it a primary strategy for derivatizing 5-Bromo-3-methyl-2-pyridinecarbaldehyde. The formation of the C=N double bond introduces a new point of structural diversity and can significantly influence the electronic and steric properties of the resulting molecule. bibliomed.org

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. This transformation is typically carried out in an alcohol solvent, sometimes with acid or base catalysis. internationaljournalcorner.com Pyridinecarboxaldehyde isomers are valuable precursors for forming complex Schiff bases that can chelate to metal ions. nih.gov The resulting Schiff bases derived from this compound are not only stable compounds in their own right but also serve as intermediates for further synthetic manipulations, such as reduction to secondary amines or participation in cycloaddition reactions. The wide variety of commercially available primary amines allows for the creation of extensive libraries of Schiff base derivatives for screening purposes.

Table 1: Examples of Primary Amines for Schiff Base Formation

| Reactant Class | Specific Example | Potential Product Structure |

| Anilines | 4-Bromoaniline | 5-Bromo-N-(4-bromobenzylidene)-3-methylpyridin-2-amine |

| Aliphatic Amines | Ethylamine | N-((5-bromo-3-methylpyridin-2-yl)methylene)ethanamine |

| Amino Acids | L-Tryptophan | (S)-2-((E)-((5-bromo-3-methylpyridin-2-yl)methylene)amino)-3-(1H-indol-3-yl)propanoic acid nih.gov |

| Hydrazines | Hydrazine Hydrate | This compound hydrazone nih.gov |

| Hydrazides | Isonicotinohydrazide | (E)-N'-((5-bromo-3-methylpyridin-2-yl)methylene)isonicotinohydrazide |

Synthesis of Pyridine-Based Heterocycles Utilizing this compound as a Building Block

The strategic placement of functional groups on the this compound scaffold makes it an excellent building block for the synthesis of more complex, fused, and multi-substituted heterocyclic systems. Both the aldehyde and the bromo-substituent can be leveraged in powerful synthetic transformations.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular complexity. For instance, coupling with various arylboronic acids can generate a library of 5-aryl-3-methyl-2-pyridinecarbaldehyde derivatives. mdpi.com These reactions are generally high-yielding and tolerant of numerous functional groups, making them a cornerstone of modern synthetic chemistry for creating novel pyridine (B92270) derivatives. mdpi.com

Furthermore, the aldehyde group can participate in cyclization reactions to form fused heterocyclic rings. Pyridinecarboxaldehydes are known to form highly reactive electrophiles in acidic media, which can then undergo intramolecular reactions. nih.gov For example, if a suitable nucleophilic moiety, such as a phenethyl group, is first attached to the pyridine core (e.g., via a Suzuki coupling at the 5-position), a subsequent acid-promoted intramolecular cyclization can lead to the formation of complex polycyclic structures like cycloheptabenzopyridines. nih.gov This strategy demonstrates how the aldehyde can be used to construct elaborate molecular architectures.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Key Functional Group | Potential Reagent/Partner | Resulting Heterocycle Class |

| Suzuki Coupling | 5-Bromo | Phenylboronic Acid | 5-Phenyl-3-methyl-2-pyridinecarbaldehyde mdpi.com |

| Sonogashira Coupling | 5-Bromo | Phenylacetylene | 5-(Phenylethynyl)-3-methyl-2-pyridinecarbaldehyde nih.gov |

| Acid-Catalyzed Cyclization | 2-Aldehyde | Intramolecular Arene | Benzo nih.govijpsonline.comcyclohepta[1,2-b]pyridines nih.gov |

| Multi-component Reactions | 2-Aldehyde | β-ketoester, Ammonia | Hantzsch-type Dihydropyridines ijpsonline.com |

Development of Chiral Derivatives and Enantioselective Syntheses

The synthesis of chiral molecules is of paramount importance in drug discovery and development, as the biological activity of enantiomers can differ significantly. This compound, being an achiral molecule, can serve as a prochiral starting material for the generation of chiral derivatives.

One straightforward approach to introduce chirality is through the reaction of the aldehyde with a chiral primary amine or hydrazine, resulting in the formation of a chiral Schiff base or hydrazone. The stereocenter from the amine is incorporated into the new, larger molecule, which can then be used in stereoselective reactions.

Another common strategy is the enantioselective manipulation of the aldehyde group itself. This can be achieved through several methods:

Asymmetric Reduction: The reduction of the aldehyde to a primary alcohol using chiral reducing agents or catalysts (e.g., those based on chiral oxazaborolidines or transition metal complexes with chiral ligands) can produce the corresponding chiral (5-bromo-3-methylpyridin-2-yl)methanol (B1341950) with high enantiomeric excess.

Asymmetric Addition: The addition of nucleophiles (e.g., organozinc or Grignard reagents) to the aldehyde in the presence of a chiral ligand or catalyst can generate chiral secondary alcohols.

Organocatalysis: Chiral secondary amines can catalyze the enantioselective addition of various nucleophiles to the α-position of the aldehyde after its conversion to an enamine intermediate.

While specific examples of enantioselective syntheses starting directly from this compound are not extensively detailed in the literature, these established methodologies represent viable and rational pathways for the development of its chiral derivatives.

Structural Modifications for Enhanced Research Utility

Systematic structural modifications of a lead compound are essential for understanding structure-activity relationships (SAR) and for optimizing its properties for a specific research purpose, such as enhancing biological potency or improving physicochemical characteristics. This compound offers multiple handles for such modifications.

Modification at the 5-Position: The bromine atom is an ideal point for diversification. As discussed, palladium-catalyzed cross-coupling reactions can replace the bromine with a vast array of substituents. mdpi.com This allows researchers to probe the steric and electronic requirements of a biological target in that region of the molecule. Introducing different aryl or heteroaryl groups can impact binding affinity, solubility, and metabolic stability.

Modification at the 3-Position: The methyl group can also be a target for modification, although this often requires a more complex multi-step synthesis starting from a different pyridine precursor. Studies on related compounds have shown that even small changes at this position, such as replacing a methyl group with hydrogen or a more sterically bulky substituent, can lead to significant changes in biological activity. For instance, in a series of farnesyl protein transferase inhibitors based on a related bromo-methyl-pyridine scaffold, the presence and size of the C3 substituent had a profound impact on potency. nih.gov

Modification of the 2-Aldehyde: The aldehyde can be converted into a wide range of other functional groups. It can be reduced to an alcohol, oxidized to a carboxylic acid, or used to form heterocycles like thiazoles or oxazoles. Each new functional group offers different hydrogen bonding capabilities, charge distributions, and chemical reactivity, which can be exploited to fine-tune the molecule's interaction with biological systems or its properties as a material.

These targeted modifications allow for the systematic exploration of the chemical space around the this compound core, facilitating its development from a simple building block into a highly functionalized research tool.

Applications of 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde in Advanced Chemical Synthesis

Role as a Versatile Intermediate in the Preparation of Complex Organic Molecules

The aldehyde and bromo functionalities on the pyridine (B92270) ring allow for sequential or tandem reactions, making 5-Bromo-3-methyl-2-pyridinecarbaldehyde a potentially valuable intermediate. The aldehyde group can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination to introduce a variety of substituents at the 2-position. Subsequently, the bromo group at the 5-position can be utilized in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination to introduce aryl, alkyl, alkynyl, or amino groups. This two-pronged reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

Table 1: Hypothetical Complex Molecules Synthesized from this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Ph3P=CHCO2Et, THF2. Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O | Ethyl 3-(5-aryl-3-methylpyridin-2-yl)acrylate |

| This compound | 1. R-NH2, NaBH(OAc)3, DCE2. Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | N-alkyl-1-(5-alkynyl-3-methylpyridin-2-yl)methanamine |

Synthetic Pathways to Poly-substituted Pyridines and Fused Heterocyclic Systems

The inherent reactivity of this compound could be exploited for the synthesis of highly substituted pyridine derivatives. For instance, the aldehyde can be converted into other functional groups such as a nitrile or an alkyne, which can then participate in cycloaddition reactions. The bromo- and methyl-substituted pyridine core provides a scaffold upon which additional rings can be fused.

A plausible synthetic route to a fused heterocyclic system could involve the conversion of the aldehyde to an oxime, followed by a palladium-catalyzed intramolecular Heck-type cyclization where the bromo-substituent participates in the formation of a new ring. Another approach could be a multi-component reaction where the aldehyde reacts with a 1,3-dicarbonyl compound and an amine, leading to the formation of a dihydropyridine (B1217469) which can be subsequently aromatized and further functionalized at the bromo-position.

Table 2: Hypothetical Fused Heterocyclic Systems Derived from this compound

| Intermediate from Starting Material | Reaction Type | Fused Heterocyclic System |

| (E)-5-bromo-3-methyl-2-(styryl)pyridine | Intramolecular Photocyclization | Substituted Benzo[f]quinoline |

| 5-bromo-2-(ethynyl)-3-methylpyridine | [3+2] Cycloaddition with an azide | Substituted Triazolo[1,5-a]pyridine |

Enabling Technologies for Divergent Synthesis from a Common Pyridine Scaffold

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is a prime candidate for such a synthetic strategy due to its orthogonal reactive sites. The selective reaction of either the aldehyde or the bromo group can be controlled by the choice of reagents and reaction conditions.

For example, under conditions that favor nucleophilic addition to the aldehyde (e.g., Grignard reagents at low temperature), the bromo group would remain intact, allowing for subsequent cross-coupling. Conversely, under conditions for a Suzuki coupling, the aldehyde might be protected as an acetal (B89532) to prevent side reactions. This controlled, stepwise functionalization would allow for the synthesis of a wide array of derivatives from a single starting material. By varying the coupling partners and the reagents that react with the aldehyde, a diverse library of compounds with different biological or material properties could be generated.

Coordination Chemistry and Ligand Development with 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde

Design and Synthesis of Metal-Organic Frameworks (MOFs) Precursors

While direct use of 5-bromo-3-methyl-2-pyridinecarbaldehyde as a primary linker in MOF synthesis is not extensively documented in dedicated studies, its derivatives hold significant potential as precursors for MOF construction. The aldehyde functionality serves as a reactive handle for the synthesis of more complex organic linkers. A common strategy involves the transformation of the aldehyde into a chelating moiety, which can then be incorporated into a larger organic strut for MOF assembly.

One synthetic route involves the condensation of this compound with amines to form Schiff base ligands. These pyridyl-imine ligands can then be further functionalized with carboxylic acid or other coordinating groups to create multitopic linkers suitable for MOF synthesis. The pyridine (B92270) nitrogen and the imine nitrogen of the Schiff base can act as one coordination site, while the appended functional groups provide additional points of attachment to metal centers, leading to the formation of robust, porous frameworks. The bromo and methyl groups on the pyridine ring can influence the resulting MOF's properties, such as pore size and functionality, by introducing steric hindrance and altering the electronic environment of the coordination sites.

The general approach to designing MOF precursors from aldehydes like this compound often involves creating ligands that can bridge multiple metal centers. The resulting materials, known as nanomagnetic metal-organic frameworks (NMMOFs) when magnetic nanoparticles are incorporated, can exhibit catalytic activity. nih.gov For instance, a catalyst like Fe3O4@Co(BDC)-NH2, where BDC is benzene-1,4-dicarboxylate, has been synthesized and utilized in organic reactions, showcasing the potential of MOFs derived from functionalized precursors. nih.gov The synthesis of such functionalized linkers is a key step in the development of MOFs for specific applications, including catalysis and gas storage. mdpi.commdpi.com

Development of Chelating Ligands for Transition Metal Catalysis

The most prominent application of this compound in coordination chemistry is in the synthesis of chelating ligands, particularly through the formation of Schiff bases. chemijournal.comnih.gov Schiff bases are formed by the condensation reaction of an aldehyde or ketone with a primary amine. asianpubs.orgsapub.orgbibliomed.org The resulting imine or azomethine group (-C=N-) is a key feature for chelation. bibliomed.orgmdpi.com

By reacting this compound with various primary amines, a diverse library of bidentate or polydentate ligands can be synthesized. bohrium.com For example, condensation with a simple aniline (B41778) derivative would yield a bidentate ligand where the pyridine nitrogen and the imine nitrogen can coordinate to a metal center. If a diamine is used, a tetradentate ligand can be formed. These pyridyl-imine ligands are of significant interest in the field of transition metal catalysis. researchgate.netacs.orgresearchgate.net

The electronic and steric properties of the resulting ligand and its metal complex can be systematically varied by choosing different amine precursors. The bromo and methyl groups on the pyridine ring of the original aldehyde also play a crucial role in modulating the catalytic activity of the final metal complex. acs.org Transition metal complexes of these Schiff base ligands, involving metals such as cobalt, nickel, copper, and iron, have been shown to be effective catalysts in a variety of organic transformations. chemijournal.comasianpubs.orgresearchgate.net For instance, iron complexes with pyridine-bis(imine) (PDI) ligands are highly active catalysts for ethylene (B1197577) polymerization. acs.org Similarly, metal complexes of pyridyl-imine ligands have been investigated as catalysts for transfer hydrogenation of ketones. researchgate.net

Table 1: Examples of Schiff Base Ligands Derived from Pyridinecarboxaldehydes and their Catalytic Applications

| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Metal Center | Catalytic Application |

|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Substituted Anilines | Pyridyl-imine (bidentate) | Mn(II) | Photoredox Catalysis digitellinc.com |

| 2-Pyridinecarboxaldehyde | Chiral Amines | Chiral Pyridyl-imine | Fe(II) | Asymmetric Transfer Hydrogenation researchgate.net |

| 2,6-Diacetylpyridine | Substituted Anilines | Pyridine-bis(imine) (tridentate) | Fe(II), Co(II) | Olefin Polymerization/Oligomerization acs.org |

Characterization of Metal Complexes and Their Structural Analysis

The metal complexes formed from ligands derived from this compound are typically characterized using a suite of spectroscopic and analytical techniques. Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the formation and purity of both the ligands and their complexes.

In the IR spectra of Schiff base complexes, a key diagnostic feature is the shift of the C=N stretching frequency upon coordination to the metal ion, which indicates the involvement of the imine nitrogen in bonding. asianpubs.orgmdpi.comresearchgate.net The coordination is also supported by the appearance of new bands in the far-IR region corresponding to metal-nitrogen bonds.

The electronic properties of these complexes are investigated using UV-visible spectroscopy. The spectra typically show bands corresponding to ligand-based π-π* transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are crucial for understanding their photochemical and photophysical properties. digitellinc.com Electrochemical methods, such as cyclic voltammetry, are employed to probe the redox behavior of the metal complexes, providing insights into their potential applications in catalysis and materials science. digitellinc.com

Table 2: Spectroscopic Data for a Representative Metal Complex with a Pyridyl-Imine Ligand

| Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift of ν(C=N) to lower wavenumber upon complexation. | Coordination of the imine nitrogen to the metal center. researchgate.net |

| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region. | Metal-to-Ligand Charge Transfer (MLCT) transitions. digitellinc.com |

| ¹H NMR Spectroscopy | Downfield shift of protons near the coordination sites. | Change in the electronic environment upon coordination. sapub.org |

Emerging Applications in Medicinal Chemistry and Pharmaceutical Research

Utilization as a Precursor for Bioactive Pyridine-Containing Compounds

5-Bromo-3-methyl-2-pyridinecarbaldehyde serves as a key starting material in the synthesis of more complex molecules designed for specific biological targets. The aldehyde functional group provides a reactive handle for chain extension and the formation of various heterocyclic systems, while the bromine atom can be used for cross-coupling reactions to introduce further molecular diversity.

A significant example of its use is in the development of novel compounds targeting opioid receptors. In a patent describing new antagonists and inverse agonists for these receptors, this compound was synthesized and used as a crucial intermediate. google.com The process involved the lithiation of 2,5-dibromo-3-methylpyridine (B189406) and subsequent reaction with N,N-dimethylformamide to yield the aldehyde. This intermediate was then carried forward through further synthetic steps to produce the final complex benzimidazole (B57391) derivatives intended for therapeutic use. google.com This application underscores the compound's role as a foundational building block in multi-step synthetic pathways aimed at producing high-value pharmaceutical agents.

The value of brominated heterocyclic compounds as precursors is a well-established principle in medicinal chemistry. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the straightforward introduction of aryl, alkyl, or alkynyl groups at that position. This synthetic flexibility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Scaffold for the Development of Enzyme Inhibitors and Receptor Ligands

The structural framework of this compound is well-suited for elaboration into molecules that can interact with the active sites of enzymes or the binding pockets of receptors. The pyridine (B92270) ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition.

While specific examples of its use in developing enzyme inhibitors are less documented in publicly available literature, the inherent reactivity of the aldehyde group makes it suitable for conversion into functionalities known to interact with enzyme active sites, such as Schiff bases or hydroxyl groups after reduction.

Approaches to Modulating Biological Activity through Structural Derivatization

The modulation of biological activity through chemical modification is a cornerstone of drug design. This compound offers several avenues for such derivatization.

Modification of the Aldehyde Group: The aldehyde is the most reactive site for derivatization. It can be readily converted into a wide range of other functional groups. For instance, in the synthesis of opioid receptor ligands, the aldehyde would typically undergo reactions such as reductive amination to link the pyridine core to other molecular fragments, a key step in building the final complex structure. google.com

Substitution at the Bromine Position: As mentioned, the bromine atom is a prime site for introducing new substituents via cross-coupling reactions. This allows for the systematic exploration of how different groups at the 5-position of the pyridine ring affect binding affinity and functional activity at a biological target.

Influence of Existing Substituents: The methyl group at the 3-position provides steric bulk and alters the electronic properties of the pyridine ring. This substitution can influence the conformation of derivatives and, consequently, their interaction with biological macromolecules. The presence and position of such groups are known to enhance the antiproliferative activity of some pyridine derivatives.

Research on the structure-activity relationships of pyridine derivatives has shown that the presence of halogen atoms can have varied effects. In some contexts, halogens can decrease antiproliferative activity, while in others, the specific placement of a bromo-substituent is found to induce high potency in antibacterial compounds. americanelements.com This highlights the importance of empirical testing and rational design when using this compound to develop new therapeutic agents.

Research Findings Summary

| Precursor Compound | Bioactive Compound Class | Biological Target/Application | Key Findings |

|---|---|---|---|

| This compound | Benzimidazole derivatives | Opioid Receptors (e.g., GABAa) | Serves as a key intermediate in synthesizing receptor antagonists and inverse agonists for potential use in treating conditions like obesity. google.com |

| General Bromo-substituted heterocycles | Thiazolopyridines, Pyrimidinones | Bacteria, Viruses | The bromo-substituent is a versatile synthetic handle and can contribute to the biological potency of the final compounds. americanelements.com |

Contributions to Material Science and Advanced Functional Materials

Integration into Polymer and Oligomer Architectures

The presence of both a bromo and a carbaldehyde group on the pyridine (B92270) ring makes 5-Bromo-3-methyl-2-pyridinecarbaldehyde a highly valuable monomer for various polymerization techniques. The bromine atom serves as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds and constructing the backbone of conjugated polymers. mdpi.comwikipedia.orgnih.gov The aldehyde group, on the other hand, allows for the formation of Schiff bases through condensation reactions with primary amines, leading to the synthesis of polyimines. mdpi.comresearchgate.net

The strategic incorporation of the pyridine unit into polymer backbones can significantly influence the material's properties. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, enabling the formation of metallopolymers with unique electronic and optical characteristics. mdpi.com The inherent Lewis basicity of the pyridine motif, however, can sometimes complicate polymerization processes that utilize transition-metal catalysts. mdpi.com Careful design of the monomer and optimization of reaction conditions are crucial to achieve well-defined polymer structures.

One of the key strategies for integrating this compound into polymeric structures is through Schiff base formation. The reaction of the carbaldehyde group with diamine monomers results in the formation of poly(azomethine)s or polyimines. These polymers are known for their thermal stability and interesting optoelectronic properties. The properties of these Schiff base polymers can be further tuned by coordinating different metal ions to the imine nitrogen and the pyridine nitrogen, opening avenues for materials with tailored functionalities. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group(s) of Monomer | Resulting Polymer Type | Potential Properties |

| Suzuki-Miyaura Polycondensation | Bromo group | Conjugated Polymers | Enhanced electronic conductivity, photoluminescence |

| Schiff Base Polycondensation | Carbaldehyde group | Polyimines (Polyazomethines) | High thermal stability, tunable optoelectronic properties |

| Metal-Coordination Polymerization | Pyridine Nitrogen, Imine Nitrogen | Metallopolymers | Catalytic activity, unique optical and magnetic properties |

Applications in Optoelectronic Materials (e.g., OLEDs)

The development of novel materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), is a rapidly growing field of research. Pyridine-containing compounds are of significant interest for these applications due to their electron-deficient nature, which facilitates electron injection and transport in OLED devices.

While direct applications of this compound in commercial OLEDs are not yet widely documented, its structural motifs are found in ligands used to create metal complexes with promising photophysical properties. researchgate.net The aldehyde functionality allows for the synthesis of Schiff base ligands, which can then be complexed with metal ions like iridium(III) or ruthenium(II). These metal complexes can exhibit intense and tunable phosphorescence, a key requirement for efficient OLED emitters.

Furthermore, the bromo-substituted pyridine core can be functionalized via cross-coupling reactions to introduce other aromatic or heteroaromatic units. This modular approach allows for the systematic tuning of the electronic and photophysical properties of the resulting molecules, such as their emission color and quantum efficiency. The ability to create extended π-conjugated systems through these reactions is crucial for developing materials with high charge carrier mobility and efficient electroluminescence.

Development of Functional Dyes and Pigments

The chromophoric properties of molecules derived from this compound make it a valuable precursor for the synthesis of functional dyes and pigments. The aldehyde group is a key functional group for the synthesis of various dye classes, including azo dyes and azomethine dyes. nih.govrsc.org

Azo dyes, characterized by the -N=N- linkage, are one of the most important classes of synthetic colorants. While the direct conversion of the pyridinecarbaldehyde to an azo dye is not a standard route, derivatives of this compound, particularly those where the bromo group is replaced by an amino group, could serve as diazo components or coupling components in azo dye synthesis. nih.govrsc.org The resulting heterocyclic azo dyes often exhibit good affinity for synthetic fibers like polyester (B1180765) and can possess excellent fastness properties.

The formation of Schiff bases from this compound and various aromatic amines can lead to the creation of azomethine dyes. These dyes can exhibit a range of colors and are of interest for their potential applications in various fields, including coloration of materials and as functional components in optical recording media. The presence of the pyridine ring and the bromo-substituent can influence the electronic structure of the dye molecule, thereby affecting its color and other photophysical properties.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. The spectra for 5-Bromo-3-methyl-2-pyridinecarbaldehyde would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key Vibrational Modes:

C=O Stretching: A strong absorption band characteristic of the aldehyde carbonyl group is expected in the IR spectrum, typically in the region of 1690-1715 cm⁻¹. A study on the related 2-bromo-3-pyridinecarboxaldehyde identified a doublet in this region (1696-1666 cm⁻¹), which was attributed to Fermi resonance between the C=O stretching mode and a combination of ring stretching and deformation vibrations. nih.gov

C-H Stretching: The aldehydic C-H bond will exhibit a characteristic stretching vibration, usually appearing as two weak bands in the range of 2700-2900 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the methyl C-H stretching will be in the 2850-3000 cm⁻¹ region.

Pyridine (B92270) Ring Vibrations: The pyridine ring will give rise to a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. A strong Raman signal for the aldehydic torsional mode at a low frequency (around 62 cm⁻¹) has been observed for 2-bromo-3-pyridinecarboxaldehyde, which can provide information about the rotational isomers of the molecule. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehydic C-H Stretch | 2700 - 2900 | IR |

| Aromatic C-H Stretch | > 3000 | IR |

| Methyl C-H Stretch | 2850 - 3000 | IR |

| C=O Stretch | 1690 - 1715 | IR, Raman |

| Pyridine Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 200.03 g/mol . americanelements.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 200. Due to the presence of the bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pathways:

Loss of a Hydrogen Radical: A peak at M-1 (m/z 199) can be expected due to the loss of the aldehydic hydrogen radical.

Loss of the Aldehyde Group: Cleavage of the bond between the pyridine ring and the aldehyde group can result in the loss of a CHO radical, leading to a fragment ion at M-29 (m/z 171).

Loss of Bromine: Fragmentation involving the loss of a bromine radical would result in a peak at M-79/81 (m/z 121/119).

Loss of a Methyl Radical: A peak corresponding to the loss of the methyl group (M-15) may also be observed at m/z 185.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ⁷⁹Br) | Description |

| [M]⁺ | 200 | Molecular Ion |

| [M-H]⁺ | 199 | Loss of aldehydic hydrogen |

| [M-CH₃]⁺ | 185 | Loss of methyl radical |

| [M-CHO]⁺ | 171 | Loss of aldehyde radical |

| [M-Br]⁺ | 121 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. While a crystal structure for this compound is not available in the searched literature, analysis of related structures provides insight into the expected solid-state packing and intermolecular interactions.

For instance, the crystal structure of 3-bromopyridine (B30812) N-oxide reveals a herringbone packing pattern. nih.govnih.gov In the crystal structure of 2-bromo-5-methylpyridine, weak C-H···N interactions link the molecules into chains. researchgate.net It is plausible that this compound would also exhibit intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen, as well as potential halogen bonding (Br···N or Br···O interactions). The planarity of the pyridine ring will likely lead to π-π stacking interactions between adjacent molecules in the crystal lattice. The precise arrangement of the molecules in the solid state will be governed by a combination of these non-covalent interactions to achieve the most stable crystal packing.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions.

The pyridine ring itself exhibits π → π* transitions. The presence of the bromo, methyl, and aldehyde substituents will cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyridine. The aldehyde group introduces an n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically weaker than the π → π* transitions and occurs at a longer wavelength. Studies on substituted pyridines have shown that the electronic transitions are sensitive to the nature and position of the substituents as well as the solvent used for the measurement. orientjchem.orgaip.orgrsc.orgresearchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200 - 300 | Associated with the pyridine ring |

| n → π | 300 - 400 | Associated with the carbonyl group |

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. For 5-Bromo-3-methyl-2-pyridinecarbaldehyde, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized molecular geometry. These calculations provide precise bond lengths and angles, which are fundamental to understanding the molecule's three-dimensional conformation and steric properties.

The electronic properties derived from DFT calculations are crucial for predicting reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. In a related compound, 2,6-bis(bromo-methyl)pyridine, DFT studies have been used to analyze these very properties, providing a model for how the electronic landscape of this compound could be similarly mapped. The presence of the electronegative bromine atom and the carbonyl group, along with the methyl group and the pyridine (B92270) ring's nitrogen, creates a complex electronic environment that dictates how the molecule will interact with other chemical species.

Furthermore, DFT can be used to calculate various reactivity descriptors. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity. For a series of pyridine ligands, DFT has been used to calculate such descriptors, offering a comparative framework for assessing the reactivity of this compound.

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Substituted Pyridine

| Descriptor | Value |

| Chemical Hardness (η) | 2.325 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Potential (μ) | -4.25 eV |

| Electrophilicity Index (ω) | 3.89 eV |

Note: Data is representative and based on studies of analogous compounds.

HOMO-LUMO Analysis and Molecular Orbital Theory

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and polarizability. mdpi.com

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and a greater ease of electronic excitation. Computational studies on similar molecules, such as 2,6-bis(bromo-methyl)pyridine, have shown a HOMO-LUMO gap of 4.65 eV, which provides an estimate for the kinetic stability of related structures. The distribution of the HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron transfer during chemical reactions. In a typical analysis, the HOMO might be localized on the pyridine ring and the bromine atom, while the LUMO could be centered on the carbaldehyde group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Representative HOMO-LUMO Energies and Gap for a Bromo-Methyl-Pyridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -7.05 |

| LUMO | -2.40 |

| HOMO-LUMO Gap | 4.65 |

Note: Data is representative and based on studies of analogous compounds like 2,6-bis(bromo-methyl)pyridine.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating the binding affinity, which is often expressed as a binding energy.

Table 3: Representative Molecular Docking Results for a Pyridine Derivative with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Aurora A Kinase | -8.20 | LEU215, VAL147, ALA160 |

| Dihydrofolate Reductase | -7.50 | ILE7, PHE34, ARG70 |

| DNA Gyrase | -8.50 | ASP73, GLY77, THR165 |

Note: Data is representative and based on studies of analogous compounds. orientjchem.org

Prediction of Spectroscopic Properties through Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov This is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging.

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra can be performed. These calculations would provide predicted chemical shifts for each proton and carbon atom in the molecule. By comparing these theoretical spectra with experimental data, a definitive assignment of the spectral peaks can be achieved. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Such computational approaches have been successfully applied to a variety of substituted pyridines, demonstrating their reliability in structural elucidation. nih.gov

Table 4: Representative Predicted ¹H NMR Chemical Shifts for a Substituted Pyridinecarbaldehyde

| Proton | Predicted Chemical Shift (ppm) |

| Aldehydic H | 10.15 |

| Pyridine H (ortho to N) | 8.75 |

| Pyridine H (meta to N) | 7.80 |

| Methyl H | 2.55 |

Note: Data is representative and based on theoretical calculations for analogous compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide a detailed, step-by-step understanding of chemical reaction mechanisms, including the identification of transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, offering insights into the kinetics and thermodynamics of a reaction.

The synthesis of this compound, or its subsequent reactions, can be investigated using computational methods. For example, the formation of related pyridine derivatives has been studied computationally to understand the sequence of elementary steps, such as addition, dehydration, and cyclization. researchgate.netnih.gov These studies can reveal the role of catalysts and the energetic favorability of different reaction pathways. By modeling the reaction of precursors to this compound, it would be possible to optimize reaction conditions and potentially discover new synthetic routes. The elucidation of reaction mechanisms through computational modeling is a powerful tool for both understanding fundamental chemical processes and for practical applications in chemical synthesis. rsc.org

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Methyl 2 Pyridinecarbaldehyde

Sustainable and Green Synthesis Methodologies

The development of sustainable and green synthetic routes for valuable chemical intermediates is a paramount goal in modern chemistry. Future research concerning 5-Bromo-3-methyl-2-pyridinecarbaldehyde should prioritize the establishment of methodologies that minimize environmental impact, reduce waste, and utilize renewable resources and energy-efficient processes.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for innovation in this area. rsc.org Key future research directions include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of pyridine (B92270) derivatives is a promising green alternative. numberanalytics.com Research could focus on identifying or engineering enzymes capable of regioselective halogenation, methylation, or oxidation of simpler pyridine precursors. This approach offers high selectivity under mild conditions, significantly reducing the environmental footprint. numberanalytics.comnumberanalytics.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically shorten reaction times, increase product yields, and reduce side reactions compared to conventional heating methods. researchgate.netacs.org Future studies should explore the application of MAOS to the key steps in the synthesis of this compound, potentially leading to more efficient and energy-saving protocols.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the target molecule from three or more starting materials in a single step would significantly improve atom economy and process efficiency. acs.orgresearchgate.net Research in this area would involve the creative design of reaction cascades that build the substituted pyridine ring in a convergent manner.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process could lead to higher throughput and more consistent product quality, while minimizing solvent usage and waste generation.

Use of Greener Solvents: Exploration of benign solvent systems, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs) is crucial. Research into the solubility and reactivity of intermediates in these green solvents will be essential for developing truly sustainable synthetic processes.

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. numberanalytics.comnumberanalytics.com |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficiency. researchgate.netacs.org |

| Multicomponent Reactions | Improved atom economy, reduced number of synthetic steps. acs.orgresearchgate.net |

| Flow Chemistry | Enhanced safety and scalability, better process control. |

| Greener Solvents | Reduced environmental impact and worker exposure to hazardous materials. |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound offer multiple handles for novel catalytic transformations, enabling the synthesis of a diverse range of complex molecules. Future research should focus on leveraging modern catalytic methods to selectively functionalize this scaffold.

C–H Activation: Direct functionalization of the C–H bonds on the pyridine ring is a powerful strategy for molecular diversification. frontiersin.org Given the existing substitution pattern, future research could explore transition-metal-catalyzed C–H activation at the C4 and C6 positions. This would provide direct routes to previously inaccessible derivatives without the need for pre-functionalized starting materials. numberanalytics.comyoutube.com

Cross-Coupling Reactions: The bromo substituent at the C5 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. acs.orgspectroscopyonline.com While Suzuki couplings of similar bromo-pyridines have been reported, a systematic exploration of different coupling partners with this compound would greatly expand its synthetic utility. acs.org This would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups at this position.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating reactive radical intermediates. researchgate.netfu-berlin.de This methodology could be applied to this compound in several ways. For instance, photoredox-mediated reactions could enable novel functionalizations of the pyridine ring or transformations of the aldehyde group under exceptionally mild conditions. researchgate.netacs.org Research could also investigate the generation of pyridinyl radicals from the parent molecule, opening up unique reaction pathways that diverge from traditional ionic chemistry. researchgate.net

Aldehyde Group Transformations: The carbaldehyde group is not only a key functional handle but can also participate in novel catalytic reactions. Future work could explore enantioselective additions to the aldehyde, catalyzed by chiral organocatalysts or metal complexes, to generate valuable chiral secondary alcohols. Furthermore, its use in multicomponent reactions catalyzed by transition metals could lead to the rapid assembly of complex heterocyclic systems.

| Catalytic Method | Target Site/Group | Potential Outcome |

| C–H Activation | C4 and C6 positions | Direct introduction of new functional groups. numberanalytics.comfrontiersin.org |

| Cross-Coupling | C5-Br bond | Formation of C-C, C-N, and C-O bonds. acs.orgspectroscopyonline.com |

| Photoredox Catalysis | Pyridine ring, Aldehyde | Novel functionalizations via radical pathways under mild conditions. researchgate.netacs.org |

| Asymmetric Catalysis | Aldehyde group | Synthesis of enantioenriched alcohol derivatives. |

Expansion into Emerging Areas of Chemical Biology

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. numberanalytics.comnumberanalytics.comnih.gov The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel probes and bioactive molecules for chemical biology research.

Design of Chemical Probes: The aldehyde functionality can be utilized for bioorthogonal ligation reactions, such as the formation of oximes or hydrazones with aminooxy- or hydrazine-functionalized biomolecules. acs.org This could enable the development of chemical probes for labeling and imaging specific proteins or other cellular components. The pyridine core itself can be modified to incorporate fluorophores, creating probes for sensing specific analytes or microenvironments within living cells. researchgate.net

Fragment-Based Drug Discovery (FBDD): As a substituted pyridine, this compound could serve as a valuable fragment for screening against various biological targets. The different functional groups provide vectors for fragment growth and optimization, allowing for the rapid development of more potent and selective lead compounds.

Bioconjugation: The aldehyde group provides a reactive handle for covalent attachment to proteins and other biomolecules. acs.org Future research could explore the use of this compound as a linker molecule in the construction of antibody-drug conjugates (ADCs) or for immobilizing enzymes on solid supports. The bromo- and methyl-substituents can be used to tune the physicochemical properties of the resulting bioconjugate.

Development of Bioactive Compounds: The pyridine nucleus is known to interact with a wide range of biological targets. Systematic derivatization of this compound, for instance through the catalytic methods described in section 11.2, could lead to the discovery of novel compounds with potential therapeutic applications, such as kinase inhibitors or antibacterial agents. acs.orgnih.gov

Integration into Supramolecular Chemistry and Nanomaterials

The structural features of this compound make it an excellent candidate for use as a building block in supramolecular chemistry and the synthesis of advanced nanomaterials. The pyridine nitrogen atom is a classic coordination site for metal ions, while the bromo-substituent can participate in halogen bonding.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs). slideshare.netnih.govyoutube.com The specific substitution pattern of this compound could direct the formation of MOFs with unique topologies and pore environments. The aldehyde group could remain accessible within the pores for post-synthetic modification, allowing for the introduction of new functionalities.